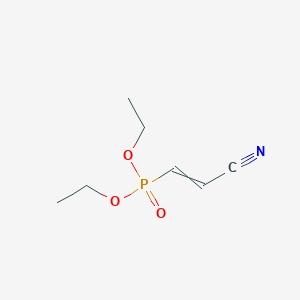

Diethyl (2-cyanoethenyl)phosphonate

Description

Diethyl (2-cyanoethenyl)phosphonate (CAS: 10123-62-3) is a phosphorus-containing compound characterized by a cyanoethenyl group attached to a diethyl phosphonate backbone. Its molecular formula is C₇H₁₄NO₃P (molar mass: 191.16 g/mol), with a density of 1.096 g/cm³ .

Properties

CAS No. |

39492-25-6 |

|---|---|

Molecular Formula |

C7H12NO3P |

Molecular Weight |

189.15 g/mol |

IUPAC Name |

3-diethoxyphosphorylprop-2-enenitrile |

InChI |

InChI=1S/C7H12NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 |

InChI Key |

ODBRSIMTHPKUJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C=CC#N)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (2-cyanoethenyl)phosphonate can be synthesized through the reaction of diethyl phosphite with acrylonitrile under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of diethyl phosphite to acrylonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-phosphorus bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various phosphonate esters.

Scientific Research Applications

Diethyl (2-cyanoethenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-cyanoethenyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include the activation of phosphonate esters and the formation of phosphine derivatives .

Comparison with Similar Compounds

Reactivity and Stability

- Cyanoethenyl Group: The electron-withdrawing cyano group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines) .

- Chloroethyl Group: The chloro substituent facilitates nucleophilic substitution reactions but is less stable under basic conditions compared to cyanoethenyl .

- Thiophenoyl/Dithiane Groups: Sulfur-containing phosphonates exhibit unique redox behavior. For example, diethyl (1,3-dithian-2-yl)phosphonate oxidizes to dioxo derivatives with NaIO₄ , whereas the thiophenoyl variant participates in heterocyclic coupling .

Pharmacological Efficacy

The cyanoethenyl derivative shows comparable topical efficacy to indomethacin but requires higher doses for systemic activity, likely due to bioavailability limitations .

Spectral and Physical Properties

- 31P NMR: Diethyl phosphonates typically exhibit δP = 15–30 ppm. The cyanoethenyl group may deshield the phosphorus atom slightly compared to chloroethyl analogs .

- Solubility: Cyanoethenyl and thiophenoyl derivatives are soluble in polar aprotic solvents (e.g., acetonitrile), whereas aromatic variants like diethyl (2-ethylphenyl)phosphonate (C₁₂H₁₉O₃P) show lower solubility due to hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.